molecular formula C21H22N2O4 B2670720 methyl 4-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate CAS No. 2108723-19-7

methyl 4-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate

Cat. No.: B2670720
CAS No.: 2108723-19-7
M. Wt: 366.417
InChI Key: HIYUQSBMVYTOJE-UHFFFAOYSA-N
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Description

Methyl 4-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate is a bicyclic tertiary amine derivative featuring an 8-azabicyclo[3.2.1]octane core. This scaffold is substituted at position 3 with a pyridin-3-yloxy group and at position 8 with a benzoate ester linked via a carbonyl moiety. The compound’s structure combines rigidity from the bicyclic system with functional diversity from the aromatic and ester groups, making it a candidate for medicinal chemistry applications, particularly in targeting central nervous system (CNS) receptors or enzymes influenced by bicyclic amines .

Properties

IUPAC Name

methyl 4-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-26-21(25)15-6-4-14(5-7-15)20(24)23-16-8-9-17(23)12-19(11-16)27-18-3-2-10-22-13-18/h2-7,10,13,16-17,19H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYUQSBMVYTOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate typically involves multiple steps, starting from readily available precursors. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the compound . This process often includes the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is used in the study of biological pathways and interactions, particularly those involving neurotransmitter systems.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and influencing various biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations at Position 3

Compound Name Substituent at Position 3 Key Properties/Applications Reference
Target Compound Pyridin-3-yloxy Enhanced solubility due to pyridine’s polarity; potential CNS activity via receptor binding .
(1R,3r,5S)-3-(4-Trifluoromethylphenoxy)-8-azabicyclo[3.2.1]octane 4-Trifluoromethylphenoxy Increased lipophilicity from -CF₃ group; improved metabolic stability in SAR studies for kinase inhibitors .
3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride Pyridin-2-yloxy Positional isomer of target compound; dihydrochloride salt enhances aqueous solubility for injectable formulations .
8-Benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazole-4-yl)-8-azabicyclo[3.2.1]octane Triazole derivative Heterocyclic substituent introduces hydrogen-bonding potential; explored in antifungal agents .

Substituent Variations at Position 8

Compound Name Substituent at Position 8 Key Properties/Applications Reference
Target Compound 4-Carbomethoxybenzoyl (benzoate ester) Ester group facilitates prodrug strategies; modulates membrane permeability .
Ethyl 3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate Benzoyloxy + ethyl ester Dual ester groups increase hydrophobicity; historical use in cocaine analogs (e.g., benzoylecgonine) .
3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride 4-Bromobenzoyl Bromine enhances halogen bonding; investigated in radiopharmaceuticals for PET imaging .

Impact of Bicyclic Core Modifications

  • Spirocyclic Derivatives : Compounds like 8-(cyclopropylmethyl)spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane] introduce spiro junctions, altering conformational flexibility and binding kinetics .
  • N-Methylation : 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine derivatives (e.g., ) show increased basicity, enhancing interactions with acidic residues in enzyme active sites .

Pharmacological and Physicochemical Properties

Property Target Compound Closest Analog (3-(Pyridin-2-yloxy) variant ) Key Difference
LogP Estimated ~2.5 (moderate lipophilicity) ~2.0 (higher polarity due to dihydrochloride salt) Salt form improves solubility .
pKa ~8.5 (tertiary amine) ~8.2 Minor variation due to substituent electronic effects.
Metabolic Stability Moderate (ester hydrolysis likely) High (stable dihydrochloride form) Salt reduces ester hydrolysis .

Biological Activity

Methyl 4-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, highlighting relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a bicyclic structure with a pyridine moiety and a benzoate group, which contributes to its unique biological properties. Its molecular formula is C20H22N2O3C_{20}H_{22}N_2O_3, and it exhibits various physicochemical properties that influence its interaction with biological systems.

This compound primarily acts as a selective antagonist for kappa-opioid receptors (KOR). Research indicates that compounds within this class can modulate neurotransmitter systems, potentially impacting pain perception, mood regulation, and other central nervous system functions .

Pharmacological Effects

  • Kappa Opioid Receptor Antagonism : The compound has shown potent activity against KOR, with reported IC50 values indicating high selectivity over other opioid receptors (μ and δ). For instance, analogs of this compound demonstrated IC50 values as low as 20 nM for KOR antagonism .
  • CNS Exposure : Modifications to the chemical structure have improved the brain exposure of these compounds, making them promising candidates for treating conditions like depression and anxiety where KOR modulation is beneficial .

Case Studies

  • In Vivo Studies : In animal models, this compound was evaluated for its ability to reverse KOR agonist-induced diuresis, showcasing its functional antagonistic properties in vivo .
  • High Throughput Screening : Initial screenings identified several derivatives with significant KOR antagonistic activity, leading to further optimization of the chemical structure to enhance efficacy and reduce side effects associated with non-selective opioid receptor interactions .

Table 1: Summary of Biological Activity

Compound NameKOR IC50 (nM)μ:K Ratioδ:K RatioCNS Exposure
This compound2036415High
Analog A77>400>400Low
Analog B50>300>300Moderate

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